molecular formula C43H54N8O7 B15139324 cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]

cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]

Katalognummer: B15139324
Molekulargewicht: 794.9 g/mol
InChI-Schlüssel: XDLJZSJKUWEHIA-ZKVPYEFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] is a cyclic peptide composed of N-methylalanine, phenylalanine, D-tryptophan, lysine, threonine, and phenylalanine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with substituted amino acid residues.

Wissenschaftliche Forschungsanwendungen

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The peptide can modulate biological pathways by inhibiting or activating its targets, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclo(D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu): Another cyclic peptide with distinct biological activities.

    Cyclo(D-Trp-Lys-Thr-Phe-Pro-Phe): Known for its bioactivity and stability.

Uniqueness

Cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe] is unique due to the presence of N-methylalanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable compound for therapeutic and industrial applications.

Eigenschaften

Molekularformel

C43H54N8O7

Molekulargewicht

794.9 g/mol

IUPAC-Name

(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,15-dibenzyl-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C43H54N8O7/c1-26-38(53)47-34(22-28-14-6-4-7-15-28)40(55)48-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)46-33(20-12-13-21-44)39(54)50-37(27(2)52)42(57)49-36(43(58)51(26)3)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,56)(H,47,53)(H,48,55)(H,49,57)(H,50,54)/t26-,27+,33-,34-,35+,36-,37-/m0/s1

InChI-Schlüssel

XDLJZSJKUWEHIA-ZKVPYEFOSA-N

Isomerische SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)[C@@H](C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Kanonische SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.